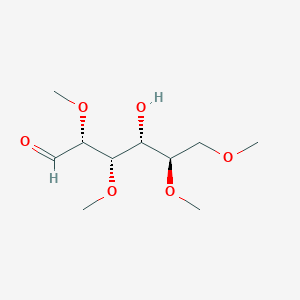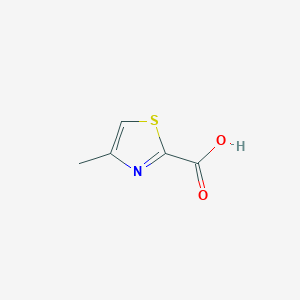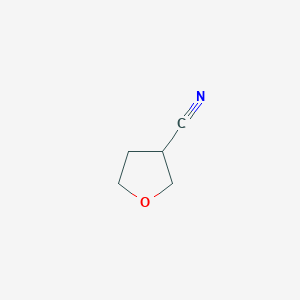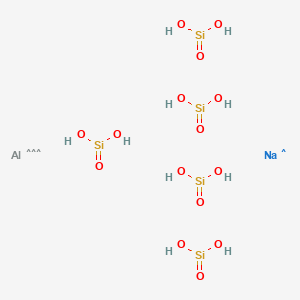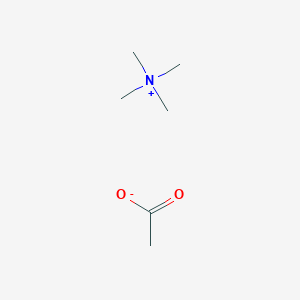
(2-Methoxyphenyl)glycolic acid
Vue d'ensemble
Description
“(2-Methoxyphenyl)glycolic acid” is an organic compound with the molecular formula C9H10O3 . It has a molecular weight of 166.174 Da .
Synthesis Analysis
The synthesis of compounds similar to “(2-Methoxyphenyl)glycolic acid” has been reported in the literature. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .
Molecular Structure Analysis
The molecular structure of “(2-Methoxyphenyl)glycolic acid” consists of a carboxylic group substituted with a hydroxyl group on the adjacent carbon .
Applications De Recherche Scientifique
Dermatology and Cosmetics
- Specific Scientific Field: Dermatology and Cosmetics .
- Summary of the Application: Glycolic acid is frequently used in cosmetics and dermatology. It has various applications ranging from cosmetic skin hydration to acne treatment .
- Methods of Application or Experimental Procedures: Glycolic acid is applied topically to the skin. The concentration used can vary depending on the specific application. For example, products for home-based application may contain up to 10% AHA, while products for office-based peeling may contain up to 70% AHAs .
- Results or Outcomes: The use of glycolic acid can lead to improved skin hydration, reduction of wrinkles, and deep chemical peeling of the skin. It has been proven effective in various clinical trials .
Textile Industry
- Specific Scientific Field: Textile Industry .
- Summary of the Application: Glycolic acid is used as a dyeing and tanning agent in the textile industry .
- Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the type of textile and the desired effect. Generally, the acid is applied to the textile in a solution, and the textile is then heated to facilitate the dyeing or tanning process .
- Results or Outcomes: The use of glycolic acid in the textile industry can enhance the color and durability of textiles .
Food Processing
- Specific Scientific Field: Food Processing .
- Summary of the Application: Glycolic acid is used as a flavoring agent and as a preservative in the food processing industry .
- Methods of Application or Experimental Procedures: In food processing, glycolic acid is typically added to foods in a diluted form. The specific concentration can vary depending on the type of food and the desired taste or preservation effect .
- Results or Outcomes: The addition of glycolic acid can enhance the flavor of foods and extend their shelf life .
Pharmaceutical Industry
- Specific Scientific Field: Pharmaceutical Industry .
- Summary of the Application: Glycolic acid is used as a skin care agent in the pharmaceutical industry .
- Methods of Application or Experimental Procedures: In pharmaceutical applications, glycolic acid is typically applied topically to the skin. The concentration used can vary depending on the specific application .
- Results or Outcomes: The use of glycolic acid can lead to improved skin hydration, reduction of wrinkles, and deep chemical peeling of the skin .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-2-(2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYBRPOTLDAYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908783 | |
| Record name | Hydroxy(2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)glycolic acid | |
CAS RN |
10408-29-4 | |
| Record name | o-Methoxymandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxyphenyl)glycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyphenyl)glycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

